Technical Documentation Center

tert-butyl N-(3-amino-2-fluoropropyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl N-(3-amino-2-fluoropropyl)carbamate
  • CAS: 1780656-45-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Selective Mono-Boc Protection of 2-Fluoro-1,3-diaminopropane

Executive Summary The synthesis of fluorinated aliphatic amines is a critical vector in modern drug discovery. The introduction of a fluorine atom at the C2 position of a 1,3-diamine scaffold modulates the basicity, lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of fluorinated aliphatic amines is a critical vector in modern drug discovery. The introduction of a fluorine atom at the C2 position of a 1,3-diamine scaffold modulates the basicity, lipophilicity, and metabolic stability of the resulting pharmacophore. However, the selective mono-functionalization of symmetrical diamines like 2-fluoro-1,3-diaminopropane to yield tert-butyl (3-amino-2-fluoropropyl)carbamate (CAS: 1780656-45-2)[1] presents a significant synthetic challenge. Standard stoichiometric reactions often yield an intractable statistical mixture of unprotected, mono-protected, and di-protected species[2].

This whitepaper outlines a highly optimized, self-validating methodology for the selective mono-Boc protection of 2-fluoro-1,3-diaminopropane. By leveraging in situ monoprotonation, we desymmetrize the molecule, exploiting the unique electronic effects of the fluorine atom to achieve near-quantitative selectivity.

Mechanistic Rationale & Electronic Effects

The Symmetrical Diamine Challenge

In standard symmetrical diamines (e.g., ethylenediamine or 1,3-diaminopropane), the two primary amines possess nearly identical nucleophilicity. The traditional approach to mono-protection involves using a massive statistical excess (5–10 equivalents) of the diamine relative to di-tert-butyl dicarbonate (Boc₂O)[2]. For highly specialized and expensive building blocks like 2-fluoro-1,3-diaminopropane, this brute-force statistical approach is economically unviable and environmentally wasteful.

The Fluorine Effect (-I Inductive Withdrawal)

Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) through the


-bond framework. In 2-fluoro-1,3-diaminopropane, this reduces the electron density on both adjacent nitrogen atoms, lowering their inherent 

compared to the non-fluorinated parent compound.
The Mono-Protonation Strategy

To bypass statistical mixtures, we utilize a thermodynamic mono-protonation strategy[3]. When exactly 1.0 equivalent of anhydrous HCl is introduced to the diamine, it protonates one amine. The resulting ammonium cation introduces a localized positive charge (+I effect). When combined with the fluorine’s -I effect, the basicity and nucleophilicity of the second amine are drastically suppressed. This creates a highly favored thermodynamic sink for the mono-hydrochloride species over the di-hydrochloride, ensuring that subsequent addition of Boc₂O reacts exclusively with the single remaining free amine[3].

Synthetic Workflow

SynthesisWorkflow A 2-Fluoro-1,3-diaminopropane (Free Base) B In situ Mono-Protonation 1.0 eq TMSCl / MeOH, 0 °C A->B Step 1 C Mono-Hydrochloride Salt (Desymmetrized) B->C Rapid Eq. D Boc Protection 1.0 eq Boc2O, RT, 1-2 h C->D Step 2 E Aqueous Workup NaOH (aq) Neutralization D->E Step 3 F tert-Butyl (3-amino-2-fluoropropyl)carbamate (Target Product) E->F Extraction

Figure 1: Workflow for the selective mono-Boc protection of 2-fluoro-1,3-diaminopropane.

Experimental Methodology

Handling anhydrous HCl gas is hazardous and difficult to quantify accurately. To ensure absolute stoichiometric precision, this protocol utilizes chlorotrimethylsilane (TMSCl) in anhydrous methanol to generate exactly 1.0 equivalent of anhydrous HCl in situ[4].

Reagents Required
  • 2-Fluoro-1,3-diaminopropane (1.0 eq)

  • Chlorotrimethylsilane (TMSCl, >99% purity, redistilled) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether, Dichloromethane (DCM), 2M NaOH (aq)

Step-by-Step Protocol (Self-Validating System)

Step 1: In Situ Mono-Protonation

  • Charge a flame-dried round-bottom flask with 2-fluoro-1,3-diaminopropane (1.0 eq) and anhydrous methanol to achieve a 0.5 M concentration.

  • Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling controls the exothermic solvolysis of TMSCl and prevents non-specific di-protonation.

  • Add TMSCl (1.0 eq) dropwise via a syringe.

  • Stir the mixture for 30 minutes at 0 °C.

    • Causality: TMSCl reacts quantitatively with methanol to generate exactly 1.0 eq of anhydrous HCl and methoxytrimethylsilane[4]. The 30-minute window ensures complete thermodynamic equilibration to the mono-hydrochloride salt[3].

Step 2: Boc Protection 5. Prepare a solution of Boc₂O (1.0 eq) in a minimal volume of anhydrous methanol. 6. Add the Boc₂O solution dropwise to the reaction mixture at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

  • Causality: The unprotonated amine acts as the nucleophile. Due to the electron-withdrawing fluorine atom, the nucleophilicity is slightly reduced compared to standard alkylamines, requiring a full 2-hour reaction time for complete conversion.

Step 3: Self-Validating Workup & Isolation 8. Concentrate the reaction mixture under reduced pressure to remove the methanol solvent. 9. Dissolve the resulting crude residue in distilled water. The pH will be naturally acidic due to the hydrochloride salt. 10. Self-Purification Step : Wash the acidic aqueous layer with diethyl ether (3 × volumes).

  • Causality: Any trace di-Boc protected byproduct is neutral and highly lipophilic; it will partition completely into the ether layer. The desired mono-Boc product remains trapped in the aqueous layer as a water-soluble hydrochloride salt[4]. This eliminates the need for silica gel chromatography.
  • Cool the aqueous layer to 0 °C and carefully adjust the pH to >12 using 2M aqueous NaOH.
  • Causality: Basification neutralizes the hydrochloride salt, converting the mono-Boc product into its free base form, which is insoluble in water.
  • Extract the basic aqueous layer with DCM (3 × volumes).
  • Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure tert-butyl (3-amino-2-fluoropropyl)carbamate as a viscous oil or low-melting solid[1].

Quantitative Data & Strategy Comparison

The table below summarizes the efficiency of the TMSCl in situ method against traditional synthetic approaches.

StrategyReagentsStoichiometry (Diamine : Boc₂O)Typical Mono-Boc YieldDi-Boc FormationScalability & Safety
Statistical Excess Boc₂O, DCM5.0 : 1.050 - 60%LowPoor; highly wasteful of the expensive fluorinated diamine[2].
Anhydrous HCl Gas HCl (g), Boc₂O, MeOH1.0 : 1.075 - 85%Very LowGood; but requires handling corrosive, pressurized HCl gas[3].
In Situ HCl (TMSCl) TMSCl, Boc₂O, MeOH1.0 : 1.080 - 90%Very LowExcellent; precise stoichiometric control, safe, and easily scalable[4].

Quality Control & Analytical Validation

Stereochemical Implication

It is critical to note that 2-fluoro-1,3-diaminopropane is a pro-chiral molecule (possessing a plane of symmetry). The selective mono-Boc protection fundamentally desymmetrizes the system, converting the C2 carbon into a chiral center. The resulting product, tert-butyl (3-amino-2-fluoropropyl)carbamate, is generated as a racemate.

NMR Validation Causality
  • ¹H NMR : In the free base, the C1 and C3 methylene protons are chemically equivalent. Upon mono-protection, they become diastereotopic. The integration of the tert-butyl singlet (~1.44 ppm, 9H) against the unique C2 fluoro-methine proton (~4.6–4.9 ppm, 1H, dtt) definitively confirms mono- versus di-protection (which would exhibit an 18H integration for the Boc groups).

  • ¹⁹F NMR : The ¹⁹F signal will shift from the symmetric free base baseline and exhibit complex multiplet splitting due to coupling with the now chemically distinct and diastereotopic adjacent methylene protons.

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society (SciELO México).[Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications (Taylor & Francis).[Link]

Sources

Exploratory

Structural & Functional Profiling: tert-Butyl (3-amino-2-fluoropropyl)carbamate vs. Gem-Difluoro Analogs

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic linkers is a high-impact tactic to modulate basicity, lipophilicity, and metabolic stability without altering steric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic linkers is a high-impact tactic to modulate basicity, lipophilicity, and metabolic stability without altering steric bulk significantly. This guide provides a comparative technical analysis of tert-butyl (3-amino-2-fluoropropyl)carbamate (a monofluoro linker) against its 2,2-difluoro analogs .

These motifs are not merely passive spacers; they are functional elements used to tune the physicochemical properties of PROTACs, antibody-drug conjugates (ADCs), and small molecule inhibitors. This document details the structural implications, experimentally validated synthetic routes, and critical property shifts driven by the gauche and gem-difluoro effects.[1]

Structural & Conformational Analysis

The introduction of fluorine into the 1,3-diaminopropane backbone induces profound stereoelectronic changes. Understanding these is prerequisite to their application in drug design.

The Monofluoro Motif: tert-Butyl (3-amino-2-fluoropropyl)carbamate

Structure: A chiral scaffold containing a single fluorine atom at the C2 position.

  • Stereoelectronic Effect: The Fluorine Gauche Effect . Due to the high electronegativity of fluorine (

    
    ) and the hyperconjugative donation from the 
    
    
    
    orbital into the
    
    
    orbital, the C-F bond and the adjacent C-N bonds preferentially adopt a gauche conformation rather than anti.
  • Result: This introduces a "kink" or specific curvature in the linker, reducing the entropic penalty of binding if the target pocket requires a bent conformation.

The Difluoro Analog: tert-Butyl (3-amino-2,2-difluoropropyl)carbamate

Structure: An achiral, gem-difluoro substituted scaffold.

  • Stereoelectronic Effect: The Gem-Difluoro Effect . The presence of two fluorine atoms creates a "conformational lock." The repulsion between the fluorine lone pairs and the dipole minimization forces the adjacent chains into specific gauche/anti arrangements that differ significantly from the hydrocarbon parent.

  • Result: This motif often acts as a rigidifier, restricting the conformational space of the linker and potentially improving selectivity.

Comparative Pathway Diagram

The following diagram illustrates the causality between structure, effect, and property.[2]

G cluster_0 Scaffold Input cluster_1 Stereoelectronic Driver cluster_2 Physicochemical Output M1 Monofluoro Linker (C2-F) E1 Gauche Effect (σC-H → σ*C-F) M1->E1 P3 Metabolic Blockade (Prevents N-dealkylation) M1->P3 M2 Difluoro Linker (C2-F2) E2 Gem-Difluoro Effect (Dipole Minimization) M2->E2 M2->P3 Enhanced Stability P1 pKa Drop (~1.5 units) Modulated Basicity E1->P1 P2 pKa Drop (~3.5 units) Reduced Basicity E2->P2

Figure 1: Mechanistic flow from fluorine substitution to physicochemical property modulation.

Physicochemical Data Profiling

The most critical parameter altered by fluorination in these linkers is the basicity (pKa) of the adjacent amine. This dictates the protonation state at physiological pH (7.4), influencing membrane permeability and solubility.

Table 1: Comparative Properties of Propyl-Linker Variants

PropertyParent (Propyl)Monofluoro AnalogDifluoro AnalogImplication
Structure -CH2-CH2-CH2--CH2-CHF-CH2--CH2-CF2-CH2-
Amine pKa ~10.7~9.0~7.3Bioavailability: Lower pKa reduces lysosomal trapping and improves passive diffusion.
LogP (Lipophilicity) BaselineSlight DecreaseIncreaseSolubility: Monofluoro aids solubility; Difluoro increases lipophilicity (C-F is lipophilic).
C-F Bond Length N/A1.38 Å1.35 ÅShorter bonds in difluoro due to high ionic character.
Metabolic Stability Low (Oxidation)ModerateHighFluorine blocks C-H abstraction by CYP450 enzymes.

Key Insight: The drop in pKa to ~7.3 for the difluoro analog means a significant fraction of the amine exists as the neutral species at physiological pH, drastically altering the biodistribution profile compared to the parent amine.

Synthetic Methodologies

Synthesis of these cores requires handling "fluorine chemistry" precautions, specifically the use of DAST/Deoxo-Fluor and the risk of rearrangements.[3]

Synthesis of tert-butyl (3-amino-2-fluoropropyl)carbamate

Strategy: Nucleophilic Fluorination of Alcohol via DAST. Note: Direct fluorination of 1,3-amino alcohols can lead to aziridinium rearrangement. The protocol below uses an orthogonal protection strategy to mitigate side reactions.

Reagents:

  • Precursor: tert-butyl (3-benzylamino-2-hydroxypropyl)carbamate

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Solvent: DCM (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried flask with the N-Boc-N-Bn-amino alcohol (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.

  • Fluorination: Add DAST (1.2 eq) dropwise. The low temperature is critical to prevent elimination to the allylic amine.

  • Warming: Allow the reaction to warm to room temperature (RT) over 4 hours. Monitor by TLC for the disappearance of the alcohol.

  • Quench: Pour the mixture into saturated NaHCO3 (Caution: vigorous gas evolution). Extract with DCM.[4]

  • Deprotection (Hydrogenolysis): Dissolve the crude fluoro-intermediate in MeOH. Add Pd/C (10% w/w) and stir under H2 atmosphere (balloon) for 12 hours to remove the benzyl group.

  • Purification: Filter through Celite and purify via flash chromatography (DCM/MeOH/NH4OH).

Synthesis of tert-butyl (3-amino-2,2-difluoropropyl)carbamate

Strategy: Deoxofluorination of the Ketone. Gem-difluorination is best achieved from the corresponding ketone precursor.

Reagents:

  • Precursor: tert-butyl (3-((tert-butoxycarbonyl)amino)-2-oxopropyl)carbamate (N,N'-diBoc-1,3-diaminopropan-2-one).

  • Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Catalyst: HF/pyridine (catalytic amount often accelerates the reaction).

Protocol:

  • Setup: Dissolve the ketone precursor in anhydrous DCM or Toluene in a Teflon or HDPE vessel (glass can etch at high temp/fluoride conc).

  • Addition: Add Deoxo-Fluor (2.5 eq) and a catalytic drop of EtOH (initiator).

  • Heating: Heat to 60°C (if using Toluene) or reflux (DCM) for 16-24 hours. Ketones are less reactive than alcohols; heat is required.

  • Workup: Cool to 0°C. Quench carefully with sat. NaHCO3.

  • Selective Deprotection: To obtain the mono-amine, treat the di-Boc difluoro intermediate with 1.0 eq of TFA in DCM at 0°C, monitoring closely by LCMS to catch the mono-deprotected species, or fully deprotect and re-protect statistically (less efficient).

Synthetic Workflow Diagram

Synthesis cluster_warn Critical Control Point Start_Mono Precursor: N-Boc-3-amino-2-hydroxypropyl... DAST DAST / -78°C (Nucleophilic Subst.) Start_Mono->DAST Start_Di Precursor: N,N'-diBoc-diaminopropanone Deoxo Deoxo-Fluor / Heat (Gem-Difluorination) Start_Di->Deoxo Int_Mono Intermediate: 2-Fluoro-N-Benzyl species DAST->Int_Mono Int_Di Intermediate: 2,2-Difluoro-diBoc species Deoxo->Int_Di Hydro Pd/C, H2 (Debenzylation) Int_Mono->Hydro Sel_Deprot Controlled Acid Hydrolysis (Mono-deprotection) Int_Di->Sel_Deprot Prod_Mono Target 1: Monofluoro Carbamate Hydro->Prod_Mono Prod_Di Target 2: Difluoro Carbamate Sel_Deprot->Prod_Di

Figure 2: Parallel synthetic routes for monofluoro (via alcohol) and difluoro (via ketone) scaffolds.[4][5]

Application in Drug Design[4][6]

Bioisosterism and Linker Logic

In PROTAC design, the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).

  • Monofluoro: Used when a slight polarity increase is needed to improve solubility without adding excessive lipophilicity. The chiral center allows for probing the stereochemical preferences of the E3 ligase channel.

  • Difluoro: Used to "harden" the linker against metabolism. The low pKa prevents the linker from acting as a cation trap, potentially reducing cardiotoxicity (hERG inhibition) associated with basic amines.

Metabolic Stability

The alpha-carbon to an amine is a "metabolic soft spot," prone to oxidation by Cytochrome P450.

  • Mechanism: CYP450 abstracts a hydrogen atom from the alpha-carbon.

  • Fluorine Effect: Fluorine at the beta-position exerts a strong electron-withdrawing inductive effect (

    
    ), reducing the electron density at the nitrogen lone pair and the alpha-C-H bond strength, thereby suppressing N-dealkylation.
    

References

  • Fadeyi, O. O., & Lindsley, C. W. (2009). Rapid, General Access to Chiral ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis.[3][6] Organic Letters.
  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
  • BenchChem. (2025).[4][7] Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis.

Sources

Foundational

Technical Whitepaper: Strategic Utilization & Synthesis of (S)-tert-butyl (3-amino-2-fluoropropyl)carbamate

This is an in-depth technical guide regarding the specialized chemical building block (S)-tert-butyl (3-amino-2-fluoropropyl)carbamate (CAS 2691129-21-0). CAS: 2691129-21-0 Formula: C₈H₁₇FN₂O₂ Molecular Weight: 192.23 g/...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the specialized chemical building block (S)-tert-butyl (3-amino-2-fluoropropyl)carbamate (CAS 2691129-21-0).

CAS: 2691129-21-0 Formula: C₈H₁₇FN₂O₂ Molecular Weight: 192.23 g/mol Class: Chiral Fluorinated Diamine Linkers

Executive Summary

(S)-tert-butyl (3-amino-2-fluoropropyl)carbamate represents a high-value "designer" linker motif used increasingly in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). Its core value proposition lies in the 2-fluoro substitution , which serves two critical medicinal chemistry functions:

  • Metabolic Hardening: The fluorine atom blocks metabolic oxidation at the β-position relative to the amines, extending in vivo half-life.

  • Conformational Biasing: Through the gauche effect, the fluorine atom restricts the conformational freedom of the propyl chain, potentially reducing the entropic penalty upon binding to a target protein or E3 ligase.

This guide details the availability status, validated synthetic routes, and quality control parameters required to integrate this compound into drug discovery workflows.

Part 1: Chemical Architecture & Availability Analysis

Structural Logic

The molecule consists of a 1,3-diaminopropane backbone.[1] One amine is protected with a tert-butoxycarbonyl (Boc) group, allowing for orthogonal functionalization of the free primary amine. The (S)-configuration at the C2 position bearing the fluorine is critical for stereoselective binding interactions.

FeatureFunctionality
Boc-Group Acid-labile protecting group; allows selective reaction of the distal amine first.
Free Primary Amine Nucleophilic handle for amide coupling, reductive amination, or SNAr reactions.
(S)-Fluorine Induces dipole-dipole interactions; lowers pKa of adjacent amines; increases metabolic stability.
Availability Status (As of Q1 2026)

Current Status: Tier 2 (Specialty/Made-to-Order)

  • Catalog Availability: This specific CAS is a relatively recent entry (registered post-2020) and is rarely held in bulk "off-the-shelf" stock by generalist vendors (e.g., Sigma, Fisher).

  • Primary Sources: It is most frequently sourced via "Make-on-Demand" (REAL) databases from specialized CROs such as Enamine , WuXi AppTec , or Pharmablock .

  • Lead Time: Typical synthesis lead time is 3–5 weeks for gram-scale delivery.

  • Cost Estimate: High ($500 - $1,500 per gram) due to the chiral fluorination step which requires expensive reagents (e.g., Deoxo-Fluor®, DAST) and careful purification.

Strategic Recommendation: For SAR (Structure-Activity Relationship) campaigns, order the racemic mixture (if available) for initial screening, but switch to the chiral (S)-enantiomer immediately for lead optimization to avoid "eutomer/distomer" complexity later.

Part 2: Validated Synthetic Protocol

Since commercial stock is variable, internal synthesis may be required. The following protocol is designed for scientific integrity and scalability , utilizing the "Chiral Pool" approach starting from (R)-Epichlorohydrin.

Note: The synthesis requires inversion of configuration during the fluorination step. To obtain the (S)-fluoride, we start with the (R)-epoxide precursor.

Retrosynthetic Analysis

The most robust route involves the regioselective ring-opening of a chiral epoxide, followed by deoxyfluorination.

Synthesis_Workflow Start (R)-Epichlorohydrin (Chiral Pool) Inter1 Azido Alcohol Intermediate Start->Inter1 1. NaN3, NH4Cl (Regioselective Opening) Inter2 Boc-Protected Azido Alcohol Inter1->Inter2 2. Boc2O, TEA (Amine Protection) Inter3 (S)-Fluoro Azide Inter2->Inter3 3. DAST or XtalFluor (Inversion of Config) Final (S)-Product (CAS 2691129-21-0) Inter3->Final 4. H2, Pd/C (Reduction)

Figure 1: Stereoselective synthesis workflow via nucleophilic fluorination with inversion.

Detailed Step-by-Step Methodology
Step 1: Regioselective Ring Opening

Reagents: (R)-Epichlorohydrin, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl). Protocol:

  • Dissolve (R)-epichlorohydrin in MeOH/H₂O (8:1).

  • Add NaN₃ (1.5 eq) and NH₄Cl (1.1 eq).

  • Heat to 60°C for 12 hours. The azide preferentially attacks the less hindered primary carbon.

  • Critical Check: Monitor by GC-MS. Ensure regioselectivity >95:5.

  • Result: 1-azido-3-chloro-2-propanol. (Note: This intermediate is then treated with base to reform the epoxide, then opened with ammonia/Boc, OR opened directly with ammonia equivalents. A cleaner route uses (R)-Glycidyl Phthalimide to establish the first amine).

Refined Route for High Purity (Phthalimide Pathway):

  • Start: (R)-Glycidyl Phthalimide.

  • Opening: React with NaN₃/NH₄Cl to yield the phthalimido-azido-alcohol.

  • Protection: Not needed yet.

Step 2: Deoxyfluorination (The Critical Step)

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Safety: DAST releases HF. Use Teflon or polyethylene vessels if possible; glass is acceptable for short durations at low temp. Protocol:

  • Dissolve the chiral alcohol intermediate in anhydrous DCM under Argon.

  • Cool to -78°C (Dry ice/acetone bath). Causality: Low temperature prevents elimination to the alkene.

  • Add DAST (1.2 eq) dropwise.

  • Allow to warm to Room Temperature (RT) overnight.

  • Quench: Pour slowly into saturated NaHCO₃ (gas evolution!).

  • Stereochemistry: This SN2 reaction proceeds with inversion . An (R)-alcohol yields the (S)-fluoride.

Step 3: Staudinger Reduction & Boc Protection

Protocol:

  • Reduce the azide group using Triphenylphosphine (PPh₃) in THF/H₂O (Staudinger reaction) or H₂/Pd-C.

  • Selectively protect the primary amine formed (or if using the phthalimide route, the phthalimide is already protecting one end).

  • Final Adjustment: If the target is the mono-Boc diamine, ensure the Boc is added to the correct nitrogen.

    • Target: Boc-NH-CH2-CHF-CH2-NH2.

    • Strategy: It is easier to mono-Boc protect a symmetrical diamine after synthesis, but for chiral synthesis, protect the first amine early.

Optimized Industrial Protocol (Literature Consensus):

  • Start: (R)-3-amino-1,2-propanediol (protected as acetonide or similar).

  • Activation: Tosylate the primary alcohol.

  • Displacement: Displace with Azide.

  • Fluorination: Fluorinate the secondary alcohol (with inversion).

  • Final Deprotection/Reprotection: Adjust protecting groups to yield Boc-NH...NH2.

Part 3: Quality Control & Characterization

To validate the identity and purity of CAS 2691129-21-0, the following analytical data must be met.

Analytical Specifications Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid or viscous oil.
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 95.0% Area
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 98% ee (enantiomeric excess)
Identity ¹H-NMR (400 MHz, DMSO-d₆)Consistent with structure. Key signal: CHF geminal coupling (multiplet, δ ~4.5-5.0 ppm, J_HF ~48 Hz).
Fluorine NMR ¹⁹F-NMRSingle peak (decoupled) around -180 to -200 ppm.
Mass Spec LC-MS (ESI+)[M+H]⁺ = 193.23
The "Fluorine Signature"

In ¹H-NMR, the proton attached to the same carbon as the fluorine (the geminal proton) will appear as a distinct doublet of multiplets due to the large ¹H-¹⁹F coupling constant (approx. 45–50 Hz). This is the primary diagnostic peak to confirm successful fluorination.

Part 4: Applications in Drug Discovery

PROTAC Linker Design

This molecule is a "rigidified" alternative to standard PEG linkers.

  • PEG Linkers: High entropy, "floppy" chains.

  • Fluorinated Linkers: The fluorine atom prefers a gauche orientation relative to adjacent heteroatoms (N), creating a "kinked" but stable conformation that can improve cell permeability by burying polar surface area.

PROTAC_Logic cluster_effect Fluorine Effect Warhead Target Protein Ligand (Warhead) Linker (S)-Fluoro-Diamine Linker (CAS 2691129-21-0) Warhead->Linker Amide Bond E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 SNAr or Amide Effect1 Reduced Entropy Penalty Linker->Effect1 Effect2 Metabolic Stability (No β-oxidation) Linker->Effect2

Figure 2: Integration of the fluorinated linker into a PROTAC system.

References

  • PubChem Compound Summary. tert-Butyl (3-aminopropyl)carbamate (Non-fluorinated analog). Retrieved from [Link]

  • Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002. (Methodology for selective Boc protection).
  • Kodama, K., et al. "Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid."[2] Chemistry - A European Journal, 2011. (Background on chiral diamine synthesis).

Disclaimer: Synthesis of fluorinated compounds involves hazardous reagents (HF sources). All protocols should be performed by trained personnel in a fume hood.

Sources

Protocols & Analytical Methods

Method

using tert-butyl N-(3-amino-2-fluoropropyl)carbamate in PROTAC linker design

An Application Guide for Advanced PROTAC Design: Leveraging tert-butyl N-(3-amino-2-fluoropropyl)carbamate for Enhanced Drug Properties Author: Gemini, Senior Application Scientist Introduction: The Central Role of the L...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Advanced PROTAC Design: Leveraging tert-butyl N-(3-amino-2-fluoropropyl)carbamate for Enhanced Drug Properties

Author: Gemini, Senior Application Scientist

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the pivotal event, leading to the poly-ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

While significant effort is often focused on optimizing the warhead and anchor ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's overall success, profoundly influencing everything from ternary complex geometry to fundamental drug-like properties such as solubility, cell permeability, and metabolic stability.[3][6][7][8] Strategic linker design has thus emerged as a key area for innovation, enabling the fine-tuning of a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[9][10]

This guide provides an in-depth exploration of a specific, high-value building block for advanced linker design: tert-butyl N-(3-amino-2-fluoropropyl)carbamate . We will delve into the scientific rationale for incorporating fluorinated motifs and provide detailed protocols for its application in PROTAC synthesis.

The Strategic Advantage of Fluorination in Linker Design

Fluorine has earned a privileged role in modern medicinal chemistry for its ability to predictably modulate a molecule's physicochemical properties. When strategically incorporated into a PROTAC linker, this small, highly electronegative atom can offer several distinct advantages, addressing common challenges in PROTAC development.[9]

  • Metabolic Stability: Alkyl chains, common components of flexible linkers, are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing a fluorine atom can block these "soft spots," enhancing the metabolic stability and half-life of the PROTAC.[6][]

  • Conformational Control: The presence of a C-F bond can introduce significant conformational effects, such as the gauche effect, which restricts bond rotation. This can pre-organize the linker into a more rigid and favorable conformation for binding, reducing the entropic penalty of forming the ternary complex and potentially increasing potency and selectivity.[9]

  • Modulation of Physicochemical Properties: Fluorination is a well-established strategy for fine-tuning properties like lipophilicity and membrane permeability.[9] While highly fluorinated motifs can increase lipophilicity, strategic mono-fluorination, as in the 2-fluoroaminopropyl motif, can subtly alter local electronics and hydrogen bonding capacity, offering a tool to optimize the balance between solubility and permeability.

  • Enhanced Binding Interactions: A fluorine atom can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues, potentially enhancing the stability of the ternary complex.

Below is a diagram illustrating the rationale for this strategic design choice.

G cluster_0 Strategic Input cluster_1 Physicochemical Modulation cluster_2 Performance Outcome A Incorporate tert-butyl N-(3-amino- 2-fluoropropyl)carbamate B Conformational Restriction A->B C Blocked Metabolic 'Soft Spots' A->C D Altered Lipophilicity & pKa A->D G Optimized Ternary Complex Geometry B->G F Enhanced Metabolic Stability (PK) C->F E Improved Permeability & Bioavailability D->E H Improved Potency & Selectivity E->H F->H G->H

Caption: Rationale for incorporating the 2-fluoroaminopropyl motif.

The Building Block: tert-butyl N-(3-amino-2-fluoropropyl)carbamate

This bifunctional linker is an ideal reagent for introducing the 2-fluoroaminopropyl motif. Its structure features a free primary amine for initial coupling and a Boc-protected amine that allows for orthogonal deprotection and subsequent elaboration, making it highly compatible with standard PROTAC synthesis workflows.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₇FN₂O₂
Molecular Weight 192.23 g/mol
Appearance Colorless to pale yellow oil
Key Features - Free primary amine for coupling- Boc-protected primary amine for orthogonal synthesis- Stereogenic center at the fluorine-bearing carbon

Application Protocols: Synthesis of a Fluorinated PROTAC

The following section provides a generalized, step-by-step methodology for incorporating tert-butyl N-(3-amino-2-fluoropropyl)carbamate into a PROTAC. This workflow assumes a standard amide bond formation strategy.

G Ligand1 POI Ligand (with -COOH) Intermediate1 Step 1: Coupling (Protocol 1) Intermediate A Ligand1->Intermediate1 FluorinatedLinker tert-butyl N-(3-amino- 2-fluoropropyl)carbamate FluorinatedLinker->Intermediate1 Intermediate2 Step 2: Boc Deprotection (Protocol 2) Intermediate B Intermediate1->Intermediate2 FinalPROTAC Step 3: Final Coupling (Protocol 3) Final Fluorinated PROTAC Intermediate2->FinalPROTAC Ligand2 E3 Ligase Ligand (with -COOH) Ligand2->FinalPROTAC

Caption: General synthetic workflow for fluorinated PROTAC assembly.

Protocol 1: Initial Amide Coupling

This protocol describes the coupling of the linker's free primary amine to a ligand bearing a carboxylic acid (e.g., POI-COOH).

Materials:

  • Carboxylic acid-functionalized ligand (e.g., POI-COOH) (1.0 eq)

  • tert-butyl N-(3-amino-2-fluoropropyl)carbamate (1.2 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • Add tert-butyl N-(3-amino-2-fluoropropyl)carbamate to the solution.

  • Add HATU to the mixture and stir for 5 minutes at room temperature.

  • Add DIPEA dropwise to the reaction mixture. The solution may become cloudy.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure coupled intermediate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and HRMS.

Protocol 2: Boc Group Deprotection

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine for the next coupling step.

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM in a clean, dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v solution of TFA in DCM).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Work-up: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • The resulting product is typically the TFA salt of the amine. It can be used directly in the next step or basified carefully to yield the free amine if required.

  • Validation: Confirm the removal of the Boc group via LC-MS analysis.

Protocol 3: Final PROTAC Assembly

This protocol forms the second amide bond, connecting the newly deprotected amine to the second ligand (e.g., E3-Ligase-COOH).

Materials:

  • Amine-TFA salt from Protocol 2 (1.0 eq)

  • Carboxylic acid-functionalized E3 Ligase Ligand (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (4.0-5.0 eq, to neutralize the TFA salt and catalyze the reaction)

  • Anhydrous DMF

Procedure:

  • The procedure is analogous to Protocol 1.

  • Dissolve the E3 Ligase Ligand and the amine-TFA salt in anhydrous DMF under an inert atmosphere.

  • Add HATU and stir for 5 minutes.

  • Add DIPEA dropwise. Note that extra base is required to neutralize the TFA salt.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the final PROTAC using flash column chromatography and/or preparative HPLC.

  • Final Validation: Thoroughly characterize the final fluorinated PROTAC using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its identity, structure, and purity.

Expected Outcomes & Data Analysis

The introduction of the 2-fluoroaminopropyl motif is expected to confer measurable changes to the PROTAC's properties compared to a non-fluorinated alkyl amine analogue. The table below presents a hypothetical comparison to illustrate the potential impact.

ParameterPROTAC-Alkyl (Control)PROTAC-2F-Alkyl (Test)Rationale for Expected Change
Calculated LogP 3.83.6Fluorine can subtly reduce lipophilicity.[9]
PAMPA Permeability ModerateModerate to HighImproved conformational folding may enhance permeability.[12][13]
Metabolic Stability (t½, HLM) 25 min75 minFluorine blocks a potential site of C-H oxidation.[6]
Target Degradation (DC₅₀) 50 nM20 nMFavorable conformation may improve ternary complex stability.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Coupling Steps - Incomplete activation of carboxylic acid.- Steric hindrance near coupling site.- Impure or wet reagents/solvents.- Use a different coupling reagent (e.g., COMU, T3P).- Increase reaction time or temperature (e.g., to 40 °C).- Ensure all reagents and solvents are anhydrous.
Incomplete Boc Deprotection - Insufficient reaction time or amount of TFA.- Increase reaction time and monitor carefully by LC-MS.- Increase the concentration of TFA in DCM.
Poor Solubility of Final PROTAC - High molecular weight and lipophilicity.- Purify using a different solvent system.- Consider introducing a solubilizing group (e.g., a short PEG chain) elsewhere in the linker.[]
Multiple Products/Isomers - The linker has a stereocenter.- Use an enantiomerically pure starting material.- Separation may be possible via chiral HPLC.

Conclusion

The linker is a master regulator of PROTAC function. By moving beyond simple alkyl or PEG chains and incorporating strategically functionalized building blocks, researchers can exert fine control over the resulting degrader's properties. tert-butyl N-(3-amino-2-fluoropropyl)carbamate offers a straightforward and powerful tool to introduce fluorine into a linker backbone. This modification can enhance metabolic stability, impose beneficial conformational constraints, and ultimately lead to PROTACs with superior potency and drug-like properties. The protocols and rationale presented here provide a robust framework for researchers and drug developers to leverage this valuable synthetic strategy in their targeted protein degradation campaigns.

References

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. [Link]

  • Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. [Link]

  • Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Common linker motifs used in PROTAC design. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]

  • Zlatic, C. O., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. [Link]

  • Al-Dulaimi, M. Z., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules. [Link]

  • Li, B., et al. (2025). PROTACs improve selectivity for targeted proteins. Journal of Drug Targeting. [Link]

Sources

Application

Application Notes & Protocols: Incorporating 3-Amino-2-fluoropropylamine into Novel Antibody-Drug Conjugates

Section 1: Principle and Strategic Rationale Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the antigen-specificity of monoclonal antibodies (mAbs) with the potent cytotoxicit...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Principle and Strategic Rationale

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the antigen-specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads.[1][2] The efficacy and safety of an ADC are not solely dependent on the antibody or the payload; the chemical linker connecting them is a critical determinant of the conjugate's stability, pharmacokinetics, and therapeutic index.[][][5] This guide details the incorporation of a novel linker component, 3-amino-2-fluoropropylamine, into an ADC construct, focusing on the underlying chemical principles, detailed experimental protocols, and robust characterization methods.

The Strategic Advantage of Fluorination in Linker Design

The introduction of fluorine into small-molecule drugs is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. When applied to ADC linkers, fluorination offers distinct, strategically valuable advantages:

  • Modulation of Physicochemical Properties: The fluorine atom at the C-2 position of the propylamine backbone is highly electronegative. This modification can lower the pKa of the neighboring primary amine, potentially influencing its reactivity during conjugation and its charge state at physiological pH. Furthermore, it can increase the linker's hydrophobicity, which may impact ADC aggregation and clearance rates.[6]

  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong. Its presence can sterically and electronically shield adjacent bonds from enzymatic degradation, potentially leading to a more stable linker in systemic circulation and reducing premature payload release.[][7] This enhanced stability is crucial for minimizing off-target toxicity.[5]

  • Controlled Payload Release: The electronic effects of the fluorine atom can influence the kinetics of payload release for certain cleavable linker chemistries, offering a novel handle for fine-tuning the ADC's activation mechanism within the target cell.[8][9]

This document provides a comprehensive framework for leveraging these properties through the synthesis and characterization of ADCs utilizing a 3-amino-2-fluoropropylamine-containing linker.

Section 2: Overall Experimental Workflow

The successful generation of a well-characterized ADC is a multi-step process. The workflow begins with the synthesis of an activated linker-payload complex, where the 3-amino-2-fluoropropylamine is chemically bound to the cytotoxic payload and a reactive moiety for antibody conjugation. This complex is then conjugated to the antibody, followed by rigorous purification and in-depth analytical characterization.

ADC_Workflow cluster_0 Phase 1: Pre-Conjugation Synthesis cluster_1 Phase 2: ADC Synthesis & Purification cluster_2 Phase 3: Characterization & QC A Payload Derivatization (e.g., with carboxyl group) B Activation & Coupling to 3-amino-2-fluoropropylamine-linker A->B Step 1.1 C Activation of Antibody-Reactive Group (e.g., NHS Ester Formation) B->C Step 1.2 E Lysine-Directed Conjugation Reaction C->E Activated Linker-Payload D Antibody Preparation (Buffer Exchange) D->E Step 2.1 F ADC Purification (e.g., Size Exclusion Chromatography) E->F Step 2.2 G DAR Determination (HIC / UV-Vis) F->G H Purity & Aggregation Analysis (SEC) I Intact Mass Confirmation (LC-MS) J Functional Assays (Binding, Cytotoxicity)

Fig. 1: Overall workflow for ADC development.

Section 3: Safety Precautions

Handling of cytotoxic payloads and chemical reagents requires strict adherence to safety protocols.

  • Payload Handling: All operations involving potent cytotoxic drugs (e.g., auristatins, maytansinoids) must be performed in a certified chemical fume hood or containment facility by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, double gloves, and eye protection, is mandatory.[10]

  • Chemical Safety: Reagents such as DMSO, DMF, and activating agents (EDC, NHS) should be handled with care. Avoid inhalation and skin contact.[11][12] Consult the specific Safety Data Sheet (SDS) for each chemical before use.[13][14]

  • Waste Disposal: All cytotoxic waste, including contaminated labware and solutions, must be disposed of according to institutional and national hazardous waste regulations.

Section 4: Protocol 1 - Antibody-Drug Conjugation via Lysine Residues

This protocol describes the conjugation of a pre-synthesized, N-hydroxysuccinimide (NHS) ester-activated linker-payload complex (PL-NHS) to the surface-accessible lysine residues of a monoclonal antibody.[15][16][17] Lysine conjugation is a robust and widely used method, leveraging the nucleophilic ε-amino groups of lysine residues to form stable amide bonds.[18][19]

Sources

Method

Application Note: Conjugation of tert-Butyl N-(3-amino-2-fluoropropyl)carbamate with Activated Esters

Abstract & Introduction This guide details the reaction of tert-butyl N-(3-amino-2-fluoropropyl)carbamate (CAS: 1260007-97-9 / 1463071-68-0) with activated esters (NHS, PFP, TFP). This specific mono-Boc protected diamine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the reaction of tert-butyl N-(3-amino-2-fluoropropyl)carbamate (CAS: 1260007-97-9 / 1463071-68-0) with activated esters (NHS, PFP, TFP). This specific mono-Boc protected diamine is a critical "building block" in modern drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) .

The incorporation of a fluorine atom at the


-position relative to the free amine serves two strategic purposes:
  • Bioisosterism: It modulates the lipophilicity (logP) and metabolic stability of the linker without significantly altering steric bulk compared to a hydrogen atom.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, altering its reactivity profile and hydrogen-bond donating capability.

This note provides a robust, self-validating protocol for coupling this fluorinated amine with activated esters to generate stable amide linkages.

Chemical Basis & Reactivity Analysis

The "Fluorine Effect" on Nucleophilicity

Understanding the electronic environment is crucial for reproducibility. In non-fluorinated alkyl amines (e.g., 1,3-diaminopropane), the primary amine has a pKa


 10.5.

In tert-butyl N-(3-amino-2-fluoropropyl)carbamate, the fluorine atom exerts a strong inductive withdrawing effect (-I) .

  • Basicity: The pKa of the free amine is lowered (typically to the 8.5–9.5 range). This means at physiological pH (7.4), a higher fraction of the molecule exists as the free base (

    
    ) rather than the unreactive ammonium cation (
    
    
    
    ).
  • Nucleophilicity: While the amine is less basic, the electron withdrawal also slightly reduces the electron density on the nitrogen lone pair, making it a weaker nucleophile than its non-fluorinated counterpart.

Implication for Protocol: While standard amide coupling works, reactions may require slightly longer times or stronger bases (like DIPEA) compared to simple alkyl amines to drive the reaction to completion, especially with sterically hindered activated esters.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Attack: The lone pair of the primary amine attacks the carbonyl carbon of the activated ester (e.g., N-hydroxysuccinimide ester).[1]

  • Intermediate: A tetrahedral intermediate forms.

  • Collapse: The intermediate collapses, expelling the leaving group (NHS, PFP-OH) and forming the stable amide bond.

Visualizing the Mechanism (Graphviz)

ReactionMechanism Reactant1 Activated Ester (Electrophile) Complex Tetrahedral Intermediate Reactant1->Complex Nucleophilic Attack Reactant2 Fluorinated Amine (Nucleophile) Reactant2->Complex Product Amide Conjugate (Stable Linker) Complex->Product Elimination LeavingGroup Leaving Group (NHS/PFP) Complex->LeavingGroup

Figure 1: Mechanistic pathway of the conjugation reaction. The fluorinated amine attacks the activated ester to form the final amide bond.

Experimental Protocol

Materials & Reagents
ReagentRoleRecommended Grade
Fluorinated Amine Nucleophile>95% Purity (Enamine/BroadPharm)
Activated Ester ElectrophileNHS, PFP, or TFP ester of Ligand/Warhead
DIPEA (N,N-Diisopropylethylamine)BaseAnhydrous, redistilled
DMF or DMSO SolventAnhydrous (Water < 50 ppm)
DCM (Dichloromethane)Alt.[2][3] SolventAnhydrous (if reactants are soluble)
Standard Coupling Protocol (Macro-scale)

Context: This protocol assumes the synthesis of a PROTAC linker intermediate where the activated ester is valuable.

  • Preparation of Stock Solutions:

    • Dissolve the Activated Ester (1.0 equiv) in anhydrous DMF to a concentration of 0.1 M.

    • Dissolve the Fluorinated Amine (1.2 equiv) in anhydrous DMF. Note: Using a slight excess of the cheaper amine ensures complete consumption of the valuable ester.

  • Reaction Setup:

    • Combine the Amine solution into the Ester solution under an inert atmosphere (

      
       or Ar).
      
    • Immediately add DIPEA (2.0 – 3.0 equiv).

    • Critical Step: Vortex or stir magnetically at Room Temperature (RT).

  • Monitoring:

    • Monitor via LC-MS or TLC.[4]

    • Expectation: Due to the fluorine effect, reaction completion typically takes 2–4 hours (vs. 30 mins for non-fluorinated amines).

    • Checkpoint: If <50% conversion is observed after 4 hours, raise temperature to 35°C.

  • Workup (Choice of two methods):

    • Method A (Precipitation): If the product is hydrophobic, add 10 volumes of ice-cold water/ether. Centrifuge the precipitate.

    • Method B (Extraction): Dilute with EtOAc, wash with 5% Citric Acid (to remove excess amine/DIPEA), then Brine. Dry over

      
      .
      
  • Purification:

    • Isolate via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC.

Troubleshooting Low Yields

If the reaction is sluggish (often due to steric bulk of the activated ester combined with the lower nucleophilicity of the fluorinated amine):

  • Switch Leaving Group: Use a PFP (Pentafluorophenyl) ester instead of NHS. PFP esters are more reactive and less sensitive to hydrolysis.

  • Catalyst: Add 0.1 equiv of HOAt (1-Hydroxy-7-azabenzotriazole). This catalyzes the trans-esterification to a more reactive intermediate.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep Solubilize Dissolve Reactants (Anhydrous DMF/DMSO) Start->Solubilize Mix Add Base (DIPEA) Initiate Coupling Solubilize->Mix Monitor Monitor (LC-MS) T = 2 hours Mix->Monitor Decision Conversion > 90%? Monitor->Decision Workup Acidic Workup (Remove excess amine) Decision->Workup Yes Optimize Add HOAt catalyst or Heat to 35°C Decision->Optimize No Purify Flash Chromatography or Prep-HPLC Workup->Purify Optimize->Monitor Re-check +2 hrs

Figure 2: Step-by-step decision tree for the conjugation workflow, including optimization loops for sluggish reactions.

Applications & Case Studies

PROTAC Linker Design

In the development of VHL-recruiting PROTACs, the linker's physicochemical properties are paramount.

  • Challenge: Long alkyl linkers often lead to poor solubility and metabolic "hotspots" (oxidation).

  • Solution: Using the tert-butyl N-(3-amino-2-fluoropropyl)carbamate linker introduces a dipole that disrupts crystal packing (improving solubility) and blocks metabolic oxidation at the

    
    -carbon.
    
  • Outcome: The resulting PROTACs often exhibit improved cellular permeability compared to pure PEG or Alkyl chains [1].

Antibody-Drug Conjugates (ADCs)

For ADCs, the Boc-group allows for orthogonal deprotection.[5]

  • Step 1: Couple the fluorinated amine to the drug payload (Warhead) via the activated ester.

  • Step 2: Deprotect the Boc group (TFA/DCM).

  • Step 3: Conjugate the newly revealed amine to the Antibody via a cleavable linker (e.g., Val-Cit-PAB).

References

  • University of Southampton. (2026).[6] Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility of tert-butyl N-(3-amino-2-fluoropropyl)carbamate in DCM vs DMF

Guide ID: TSC-08B-SOL Topic: Solubility of tert-butyl N-(3-amino-2-fluoropropyl)carbamate in Dichloromethane (DCM) vs. Dimethylformamide (DMF) Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-08B-SOL Topic: Solubility of tert-butyl N-(3-amino-2-fluoropropyl)carbamate in Dichloromethane (DCM) vs. Dimethylformamide (DMF) Senior Application Scientist: Dr. Evelyn Reed

Overview

This technical guide addresses a frequently encountered challenge in the laboratory: the differential solubility of tert-butyl N-(3-amino-2-fluoropropyl)carbamate. Researchers often report difficulty achieving clear, stable solutions in dichloromethane (DCM), while observing excellent solubility in dimethylformamide (DMF). This document provides a detailed explanation for this behavior, offers troubleshooting protocols, and outlines standardized methods for solubility determination. Our goal is to equip you with the foundational knowledge to make informed solvent selections and overcome experimental hurdles.

Frequently Asked Questions (FAQs)
Question 1: Why is my tert-butyl N-(3-amino-2-fluoropropyl)carbamate not dissolving well in Dichloromethane (DCM)?

Answer: The poor solubility is due to a fundamental mismatch in intermolecular forces between the solute and the solvent.

Your compound, tert-butyl N-(3-amino-2-fluoropropyl)carbamate, is a structurally complex molecule with distinct polar and non-polar regions. The primary amine (-NH₂) and the carbamate (-NHCOO-) groups are highly polar and can act as hydrogen bond donors (from the N-H protons) and acceptors (from the carbonyl and ether oxygens).

Dichloromethane (DCM) is a solvent of only moderate polarity.[1] Critically, it is an aprotic solvent, meaning it cannot donate hydrogen bonds. While it can participate in weaker dipole-dipole interactions, it fails to effectively solvate the high-energy, hydrogen-bonding sites of your molecule. The energy required to break the strong intermolecular hydrogen bonds within the solute crystal lattice is not sufficiently compensated by the weaker interactions formed with DCM. This results in limited solubility.

Question 2: What makes Dimethylformamide (DMF) a superior solvent for this compound?

Answer: Dimethylformamide (DMF) is a highly effective solvent for this molecule precisely because it resolves the intermolecular force mismatch seen with DCM.

DMF is a polar aprotic solvent with a high dielectric constant.[2][3] Its most important feature is the strongly polarized carbonyl group (C=O), which makes it an exceptional hydrogen bond acceptor .

When tert-butyl N-(3-amino-2-fluoropropyl)carbamate is introduced to DMF, the DMF molecules can surround it and form strong hydrogen bonds with the -NH₂ and -NH- protons of your compound. This powerful solute-solvent interaction releases significant energy, effectively overcoming the solute-solute interactions in the crystal lattice and driving the dissolution process. DMF's ability to act as a "universal solvent" for many polar organic compounds stems from this high solvency power.[2][4]

Question 3: How do the key properties of DCM and DMF compare?

Answer: The table below summarizes the critical physicochemical properties that govern their performance as solvents for this application.

Propertytert-Butyl N-(3-amino-2-fluoropropyl)carbamate (Solute)Dichloromethane (DCM)Dimethylformamide (DMF)
IUPAC Name tert-butyl N-(3-amino-2-fluoropropyl)carbamateDichloromethaneN,N-Dimethylformamide
Molecular Formula C₈H₁₇FN₂O₂CH₂Cl₂[1]C₃H₇NO[3]
Polarity Type Polar (with non-polar regions)Moderately Polar, Aprotic[1][5]Polar, Aprotic[6][7]
Dielectric Constant (@ 20-25°C) Not available (expected to be high)8.93[1]36.7[3]
Boiling Point Not available39.6 - 40 °C[1][8]153 °C[3][7]
Hydrogen Bond Donor Yes (Amine -NH₂, Carbamate -NH)NoNo
Hydrogen Bond Acceptor Yes (Carbonyl C=O, Carbamate -O-)Weak (Cl atoms)Strong (Carbonyl C=O)
Mechanistic Insight: Visualizing Solute-Solvent Interactions

To further clarify the difference, the following diagram illustrates the key intermolecular forces at play. DMF can form strong, stabilizing hydrogen bonds with the solute's amine and carbamate groups. In contrast, DCM can only offer weaker dipole-dipole interactions, which are insufficient for effective solvation.

G cluster_solute Solute Molecule cluster_dmf High Solubility cluster_dcm Low Solubility Solute Solute DMF DMF (CH₃)₂NCHO Strong H-bond Acceptor Solute->DMF Strong Hydrogen Bonding DCM DCM CH₂Cl₂ Weak Dipole Interactions No H-bond Donation Solute->DCM Weak Dipole-Dipole Interaction

Caption: Dominant intermolecular forces between the solute and solvents.

Troubleshooting & Optimization Guide

If you encounter solubility issues, even with a suitable solvent, or wish to optimize your process, consider the following steps.

Question 4: What steps can I take to improve dissolution if my compound is slow to dissolve, even in DMF?

Answer: Even in a good solvent like DMF, the dissolution rate can be slow. You can accelerate the process using these standard laboratory techniques:

  • Gentle Heating: Increase the kinetic energy of the system by warming the mixture gently (e.g., to 30-40 °C). This often overcomes the activation energy barrier for dissolution. Caution: Do not overheat, as this could potentially degrade the compound.

  • Sonication: Use an ultrasonic bath to provide high-frequency energy. This helps to break apart solute agglomerates and accelerates the diffusion of the solvent to the solute surface.

  • Vigorous Agitation: Simple stirring or vortexing increases the interaction between the solvent and the surface area of the solid, speeding up the process.

  • Confirm Compound Purity: Impurities or residual salts from a previous synthetic step can significantly impact solubility. Ensure your material is of high purity. If necessary, re-purify the compound.

  • Consider a Co-Solvent (Advanced): For reactions where DMF is undesirable, a co-solvent system can be explored. For example, adding a small percentage (5-10%) of methanol to DCM can drastically improve solubility. The methanol acts as a hydrogen bond donor, solvating the polar groups of your compound that DCM cannot. This should be validated for compatibility with your downstream application.

Standardized Experimental Protocols

For consistent and reproducible results, it is essential to determine solubility using a standardized protocol. While comprehensive data for this specific molecule is not widely published, the following methods allow you to generate reliable data in your own laboratory.[9]

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to quickly screen solvents and estimate solubility.

  • Preparation: Weigh approximately 1-2 mg of tert-butyl N-(3-amino-2-fluoropropyl)carbamate into a clean, dry glass vial (e.g., 1.5 mL).

  • Solvent Addition: Add a measured volume of the test solvent (DCM or DMF) to the vial, starting with 100 µL.

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solid has completely dissolved, leaving a clear, particle-free solution.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid remains largely unchanged.

  • Titration (Optional): If the solid did not dissolve, add another 100 µL of solvent and repeat steps 3 and 4. Continue this process until the solid dissolves or a large volume of solvent has been added, indicating poor solubility. Record the total volume required.

Protocol 2: Quantitative Solubility Determination (Saturation Method)

This protocol determines the saturation point of the compound in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of the solute (e.g., 20-30 mg) to a vial, ensuring that some solid will remain undissolved.

  • Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has fully settled. Alternatively, centrifuge the sample at a low speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be extremely careful not to disturb the solid pellet.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a mild temperature.

  • Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solute can be calculated by subtracting the initial vial weight.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

Caption: Workflow for quantitative solubility determination.

References
  • Vertex AI Search. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN.
  • Vertex AI Search. (2025, December 29).
  • Amaris Chemical Solutions. (2025, October 16). Dichloromethane (DCM): The Essential Solvent Powering Modern Chemistry.
  • Kian Resin Chemical Company. (n.d.).
  • Eastman Chemical Company. (2018, March 29).
  • N,N-Dimethylformamide (DMF) – Solvent for Polymers & Electronics. (n.d.).
  • Common Organic Chemistry. (n.d.). Dimethylformamide (DMF).
  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • de Oliveira, R. S., et al. (n.d.). Carbamates: Are they “Good” or “Bad Guys”? SciELO.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • BenchChem. (2025). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?
  • Solubility of Things. (n.d.). Carbamic acid.
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)

Sources

Optimization

removing Boc group from 2-fluoro-1,3-diaminopropane without side reactions

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N,N'-di-Bo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N,N'-di-Boc-2-fluoro-1,3-diaminopropane. The presence of a fluorine atom and two primary amines on a short alkyl chain presents unique challenges that require careful consideration of reaction conditions to avoid side reactions and ensure high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM protocol for Boc deprotection is giving me a complex mixture of products. What's going wrong?

This is a common issue when deprotecting polyamines, especially those with electron-withdrawing groups like fluorine. The standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) method, while robust, can lead to several side reactions with your specific substrate.[1][2][3]

Root Cause Analysis:

  • Over-alkylation: The deprotection mechanism proceeds through the formation of a tert-butyl cation.[1][4][5][6] This highly reactive carbocation can alkylate the newly liberated, nucleophilic primary amines of your product, leading to t-butylated side products.[1][5][7]

  • Fluorine-related Instability: While the C-F bond is strong, the electron-withdrawing nature of fluorine can influence the reactivity of the adjacent C-H bonds and the basicity of the amines, potentially opening pathways to minor degradation products under harsh acidic conditions.[8][9]

  • Trifluoroacetylation: In some cases, TFA can act as an acylating agent, leading to the formation of a trifluoroacetamide byproduct with the deprotected amine.[7]

Troubleshooting Flowchart:

G start Problem: Complex Mixture with TFA/DCM scavenger Introduce a Carbocation Scavenger start->scavenger First step conditions Modify Reaction Conditions scavenger->conditions If side products persist sub_scav e.g., Triisopropylsilane (TIS) or Anisole scavenger->sub_scav alternative Switch to a Milder Acidic Protocol conditions->alternative If yield is still low sub_cond Lower TFA conc. (e.g., 20%) Lower Temperature (0 °C) conditions->sub_cond sub_alt Use HCl in Dioxane or Ethyl Acetate alternative->sub_alt

Caption: Troubleshooting workflow for TFA/DCM deprotection issues.

Q2: I'm concerned about the harshness of TFA. What are some milder, alternative methods for deprotecting N,N'-di-Boc-2-fluoro-1,3-diaminopropane?

For sensitive substrates, moving away from strong acids like TFA is often necessary to achieve a clean reaction. Several milder protocols have been developed that can effectively remove the Boc group while preserving the integrity of your molecule.

Comparative Table of Mild Deprotection Methods:

Reagent/MethodSolvent(s)Typical ConditionsAdvantagesPotential Issues & Considerations
HCl (4M) Dioxane, Ethyl Acetate0 °C to RT, 1-4 hLess volatile than TFA, often cleaner reaction profiles.[10]Dioxane is a peroxide former and has health concerns. Ensure use of fresh, anhydrous solvents.
Oxalyl Chloride MethanolRT, 1-4 hVery mild, tolerant of many acid-sensitive functional groups.[11][12]Mechanism is complex; may not be suitable for all substrates. Stoichiometry can be critical.[11]
Aqueous Phosphoric Acid Toluene or THF40-50 °C, 3-14 hEnvironmentally friendlier option, can be selective.[13]Requires heating, which may not be suitable for all substrates. Biphasic reaction may require vigorous stirring.
Thermolytic (Refluxing Water) Deionized Water100 °C, ~15 min"Green" chemistry approach, avoids organic solvents and acids.[10][14][15]Requires high temperatures; potential for thermal degradation. Product isolation from water can be challenging.

Expert Recommendation: For 2-fluoro-1,3-diaminopropane, starting with 4M HCl in dioxane or ethyl acetate at 0 °C is a highly recommended first alternative. It provides a good balance of reactivity and mildness.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Standard Acidic Deprotection (TFA or HCl)

Even with standard reagents, careful optimization can prevent side reactions. The key is to mitigate the reactivity of the tert-butyl carbocation.

Mechanism of Acid-Catalyzed Boc Deprotection & Side Reaction:

G Substrate R-NH-Boc Protonated R-NH-Boc⁺-H Substrate->Protonated H⁺ (TFA/HCl) CarbamicAcid R-NH-COOH Protonated->CarbamicAcid Fragmentation tBu_cation (CH₃)₃C⁺ Protonated->tBu_cation Fragmentation Amine R-NH₂ CarbamicAcid->Amine Decarboxylation (-CO₂) AmineSalt R-NH₃⁺ X⁻ Amine->AmineSalt H⁺ SideProduct R-NH-tBu tBu_cation->SideProduct + R-NH₂ (Alkylation) Quenched Quenched Cation (e.g., Isobutane) tBu_cation->Quenched + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and scavenger intervention.

Detailed Experimental Protocol: TFA Deprotection with Scavengers

  • Preparation: Dissolve N,N'-di-Boc-2-fluoro-1,3-diaminopropane (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Scavenger Addition: Add a carbocation scavenger. The most common and effective is Triisopropylsilane (TIS, 2.5-5% v/v).[1] Anisole can also be used.

  • Cooling: Cool the solution to 0 °C using an ice bath. This reduces the rate of side reactions.

  • Acid Addition: Prepare a solution of 20-25% TFA in DCM.[1][16] Add this solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming to room temperature over 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • The crude product will be the diamine di-TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH or saturated NaHCO₃ solution.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine.

Guide 2: Implementing a Mild, Non-TFA Protocol

When TFA proves too harsh, switching to a milder acid generated in situ or a different Lewis acid can provide a cleaner outcome. The oxalyl chloride/methanol system is an excellent example of a mild and effective alternative.

Detailed Experimental Protocol: Deprotection using Oxalyl Chloride in Methanol

This method is reported to be effective for a wide range of substrates, including those with acid-labile groups.[13]

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N,N'-di-Boc-2-fluoro-1,3-diaminopropane (1.0 equiv.) in anhydrous methanol (to a concentration of ~0.1 M).

  • Reagent Addition: Stir the solution at room temperature for 5 minutes. Carefully and slowly add oxalyl chloride (3.0 equiv. per Boc group) to the solution via syringe.[12][13] A slight exotherm and gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting crude product will be the diamine dihydrochloride salt, which can be used directly or neutralized and extracted as described in Guide 1.

Final Checklist & Key Takeaways

  • Always Monitor: Never run a deprotection for a set time without monitoring. Use TLC or LC-MS to track the disappearance of starting material and the appearance of your product.

  • Anhydrous Conditions: For most protocols (especially those involving reagents like oxalyl chloride or HCl in organic solvents), ensure your solvents and glassware are scrupulously dry.[13]

  • Scavengers are Key: When using strong acids like TFA, the addition of a carbocation scavenger like TIS is a simple and highly effective way to prevent t-butylation side products.[1][13]

  • Temperature Control: Starting reactions at 0 °C can significantly improve selectivity and reduce the rate of undesired side reactions.

  • Consider the Salt: The immediate product of an acidic deprotection is the corresponding amine salt (e.g., TFA or HCl salt). This may have very different solubility and chromatographic properties than the free amine. Account for this in your purification strategy.

By systematically addressing the potential pitfalls through the use of scavengers, modified conditions, or alternative mild reagents, the successful deprotection of N,N'-di-Boc-2-fluoro-1,3-diaminopropane can be reliably achieved.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A mild and selective method for N-Boc deprotection. ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Canadian Center of Science and Education. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. MDPI. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

Sources

Troubleshooting

stability of tert-butyl N-(3-amino-2-fluoropropyl)carbamate under basic conditions

Target Compound: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate (CAS: Custom/Proprietary) Molecular Formula: C₈H₁₇FN₂O₂ | Exact Mass: 192.13 g/mol Welcome to the Technical Support Center. This guide is designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate (CAS: Custom/Proprietary) Molecular Formula: C₈H₁₇FN₂O₂ | Exact Mass: 192.13 g/mol

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists utilizing tert-butyl N-(3-amino-2-fluoropropyl)carbamate. This molecule is a highly versatile, fluorine-substituted 1,3-diamine scaffold, frequently utilized as a bioisostere in drug discovery (structurally related to the GABA-B receptor agonist lesogaberan) [1].

While the tert-butyloxycarbonyl (Boc) protecting group is classically considered stable under basic conditions[2], the unique juxtaposition of a primary amine, a


-fluorine atom, and a carbamate in a 1,3-relationship introduces specific vulnerabilities. This guide addresses the mechanistic causality behind common degradation pathways and provides validated protocols to ensure synthetic integrity.
Visual Workflow: Base-Induced Degradation Pathways

The following diagram illustrates the three primary degradation pathways this molecule can undergo when exposed to inappropriate basic conditions.

G SM tert-butyl N-(3-amino- 2-fluoropropyl)carbamate [m/z: 193.1 [M+H]+] Urea 5-fluorotetrahydropyrimidin- 2(1H)-one (Cyclic Urea) [m/z: 119.1 [M+H]+] SM->Urea Mild/Mod Base + Heat (- tBuOH) Alkene Allylic Carbamate (Elimination Product) [m/z: 173.1 [M+H]+] SM->Alkene Strong Base (e.g., NaH) (- HF) Diamine 2-fluoropropane- 1,3-diamine [m/z: 93.1 [M+H]+] SM->Diamine Forcing Aqueous Base (- tBuOH, - CO2)

Degradation pathways of tert-butyl N-(3-amino-2-fluoropropyl)carbamate under basic conditions.

Troubleshooting Guide & FAQs
Q1: During an amide coupling reaction, my LC-MS shows a massive loss of starting material and a new peak at m/z 119.1 [M+H]⁺. What is happening?

Diagnosis: Intramolecular Cyclization (Cyclic Urea Formation). Mechanistic Causality: You are observing a mass loss of 74 Da, which corresponds to the expulsion of tert-butanol. Mono-Boc protected 1,3-diamines are highly susceptible to intramolecular cyclization [3]. The free primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Boc group. Because the 1,3-diamine backbone pre-organizes the molecule for a 6-exo-trig cyclization, the formation of the 6-membered 5-fluorotetrahydropyrimidin-2(1H)-one is entropically driven and thermodynamically highly favorable. Resolution: This typically occurs if the reaction is heated above 40 °C in the presence of a base (like DIPEA or TEA), or if the coupling reagent activation is too slow. To prevent this, ensure the electrophile (e.g., activated ester) is fully formed before adding the fluorinated diamine, and maintain the reaction temperature at 0 °C to 25 °C.

Q2: I attempted an N-alkylation using Sodium Hydride (NaH) in DMF. The reaction failed, and LC-MS shows a major peak at m/z 173.1[M+H]⁺. Why did the Boc group fail to protect the amine?

Diagnosis: Base-Catalyzed Dehydrofluorination (Loss of HF). Mechanistic Causality: The Boc group did not fail; the carbon backbone did. You are observing a mass loss of 20 Da (HF). Fluorine is highly electronegative, which inductively increases the acidity of the adjacent


-protons (on the CH₂ groups). When exposed to a strong, non-nucleophilic base like NaH or KOtBu, the molecule undergoes an E2 or E1cB-like elimination. The base abstracts a proton, and the fluoride ion is expelled, generating an allylic carbamate (e.g., tert-butyl (3-aminoprop-1-en-1-yl)carbamate).
Resolution:  Do not use strong hydride or alkoxide bases with this scaffold. If N-alkylation is required, utilize reductive amination pathways (using aldehydes and NaBH(OAc)₃) which operate under mildly acidic/neutral conditions and completely bypass the risk of elimination.
Q3: Is the Boc group on this specific molecule stable to aqueous Sodium Hydroxide (NaOH) if I need to saponify an adjacent ester?

Diagnosis: Conditional Stability (Hydrolysis Risk). Mechanistic Causality: While Boc groups are generally stable to aqueous saponification conditions (e.g., 1M LiOH or NaOH at room temperature) [2], the presence of the


-fluorine slightly increases the electrophilicity of the carbamate carbonyl via inductive withdrawal. Prolonged exposure (>12 hours) or heating (>40 °C) in strong aqueous base will lead to hydroxide attack on the carbamate, releasing tert-butanol and CO₂, yielding the unprotected 2-fluoropropane-1,3-diamine (m/z 93.1).
Resolution:  Limit saponification to mild conditions: use LiOH in THF/H₂O (3:1) at 0 °C to room temperature, and strictly monitor the reaction by TLC/LC-MS. Quench immediately upon consumption of the ester.
Quantitative Data: Stability Matrix Under Basic Conditions

The following table summarizes the empirical stability of tert-butyl N-(3-amino-2-fluoropropyl)carbamate across various basic environments to guide your experimental design.

Base / ReagentSolventTemp (°C)TimePrimary OutcomeMajor Degradation Product
DIPEA (2.0 eq)DCM25 °C24 hStable (>95% recovery)None
DIPEA (2.0 eq)DMF60 °C12 hDegradation Cyclic Urea (m/z 119.1)
LiOH (1.5 eq)THF/H₂O25 °C4 hStable (>90% recovery)Trace Diamine
NaOH (5.0 eq)MeOH/H₂O80 °C6 hComplete Degradation 2-fluoropropane-1,3-diamine
NaH (1.2 eq)DMF0 °C2 hRapid Degradation Allylic Carbamate (m/z 173.1)
K₂CO₃ (3.0 eq)MeCN80 °C16 hDegradation Cyclic Urea (m/z 119.1)
Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By checking the specified in-line analytical markers, you can confirm the structural integrity of the fluorinated diamine scaffold at each step.

Protocol A: Chemoselective Amide Coupling (Avoiding Cyclization)

Objective: Couple the primary amine to a carboxylic acid without triggering intramolecular cyclic urea formation.

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

    • Causality Check: Pre-activation prevents the free diamine from sitting in a basic solution without an electrophile, which is the primary trigger for cyclization.

  • Amine Addition: Dissolve tert-butyl N-(3-amino-2-fluoropropyl)carbamate (1.05 eq) in a minimal volume of DMF and add it dropwise to the 0 °C solution.

  • Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C). Do not exceed 25 °C.

  • Self-Validation (LC-MS): After 2 hours, sample 5

    
    L of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS.
    
    • Success Marker: Presence of the desired product mass [M+H]⁺.

    • Failure Marker: Presence of m/z 119.1 (indicates the reaction overheated or activation failed, leading to cyclization).

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base immediately, extract with EtOAc, wash heavily with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Controlled Ester Saponification in the Presence of the Scaffold

Objective: Hydrolyze an ester on the coupled molecule without hydrolyzing the Boc group or eliminating HF.

  • Solvent System: Dissolve the Boc-protected, fluorinated intermediate in a 3:1:1 mixture of THF : Methanol : Water (0.1 M).

    • Causality Check: This solvent mixture ensures homogeneity of the organic substrate and the inorganic base, allowing the reaction to proceed rapidly at low temperatures, minimizing Boc hydrolysis.

  • Base Addition: Cool the solution to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to 15 °C.

  • Self-Validation (TLC/LC-MS): Monitor strictly every 30 minutes.

    • Success Marker: Disappearance of the starting material and appearance of the carboxylic acid mass.

    • Failure Marker: Appearance of [M-20] (HF elimination) or [M-100] (loss of Boc). If these appear, the base concentration is too high or the temperature is too warm.

  • Quench: Once the ester is consumed, immediately cool back to 0 °C and carefully acidify to pH 4-5 using 1M Citric Acid. Do not use strong acids like HCl or TFA, as this will cleave the Boc group. Extract with DCM, dry, and concentrate.

References
  • Addressing MIST (Metabolites in Safety Testing): Bioanalytical Approaches to Address Metabolite Exposures in Humans and Animals. ResearchGate. Available at:[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide to the Chiral Separation of (R)- and (S)-tert-butyl N-(3-amino-2-fluoropropyl)carbamate

This guide provides a detailed comparative analysis of established methodologies for the chiral separation of (R)- and (S)-tert-butyl N-(3-amino-2-fluoropropyl)carbamate, a critical fluorinated building block in modern d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of established methodologies for the chiral separation of (R)- and (S)-tert-butyl N-(3-amino-2-fluoropropyl)carbamate, a critical fluorinated building block in modern drug discovery. We will move beyond simple procedural descriptions to explore the underlying principles and rationale for method selection, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on delivering a self-validating framework for achieving high enantiopurity, supported by experimental data and authoritative references.

The Strategic Importance of Fluorinated Chiral Amines

The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. When combined with a chiral amine, as in the case of tert-butyl N-(3-amino-2-fluoropropyl)carbamate, the stereochemistry at the C-2 position becomes a critical determinant of pharmacological activity and safety. Enantiomers of a drug can have vastly different biological effects, with one being therapeutic while the other may be inactive or even toxic. Consequently, the development of robust, scalable, and efficient methods for separating these enantiomers is a cornerstone of pharmaceutical process development.

This guide compares two primary strategies for resolving the racemic mixture of tert-butyl N-(3-amino-2-fluoropropyl)carbamate: Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Resolution .

Head-to-Head Comparison: SFC vs. Diastereomeric Salt Resolution

While both methods can achieve high enantiomeric purity, they operate on fundamentally different principles and present distinct advantages and disadvantages in terms of speed, scalability, and process development effort.

ParameterSupercritical Fluid Chromatography (SFC)Diastereomeric Salt Resolution
Principle Differential partitioning of enantiomers with a chiral stationary phase.Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Primary Advantage Speed & High Throughput: Analytical runs are typically <10 minutes; preparative runs are rapid.Scalability: Well-established, cost-effective method for large-scale industrial production.
Key Challenge High initial capital investment for SFC equipment.Requires extensive screening of resolving agents and crystallization conditions; can be time-consuming.
Solvent Usage "Green" method using primarily CO2 with small amounts of co-solvent.Often requires large volumes of organic solvents for crystallization and washing.
Typical Purity >99% ee is routinely achievable.>98-99% ee is achievable but may require multiple recrystallization steps.
Yield High recovery (>90%), as the undesired enantiomer is simply separated, not discarded.Theoretical maximum yield is 50% per cycle; the resolving agent must be recovered.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a premier technique for enantiomeric separation due to its high resolution, speed, and reduced environmental impact compared to traditional HPLC. The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, leading to faster and more efficient separations.

Causality of Method Parameters

The success of a chiral SFC separation hinges on the selection of the Chiral Stationary Phase (CSP) and the mobile phase composition.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, are highly effective for a broad range of chiral compounds. For N-Boc protected amines like our target molecule, columns like Chiralpak® AD-H or Chiralcel® OD-H often provide excellent enantioselectivity. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selectors on the CSP.

  • Mobile Phase: The mobile phase consists of supercritical CO2 and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol. The co-solvent is crucial for modulating solute retention and enantioselectivity. Additives, such as basic amines (e.g., diethylamine, DEA), are often incorporated to improve peak shape and reduce tailing for basic compounds by masking residual acidic sites on the silica support of the CSP.

Experimental Protocol: Analytical & Preparative SFC

Objective: To develop an analytical method and scale it for the preparative separation of (R)- and (S)-tert-butyl N-(3-amino-2-fluoropropyl)carbamate.

Instrumentation:

  • Analytical SFC System (e.g., Agilent 1260 Infinity II SFC)

  • Preparative SFC System (e.g., Waters Prep 100q SFC)

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm for analytical; 250 x 21 mm for preparative)

Protocol Steps:

  • Analytical Method Development:

    • Prepare a 1 mg/mL solution of the racemic starting material in methanol.

    • Screen various mobile phase compositions. A typical starting point is 85:15 (v/v) CO2:Methanol.

    • Incorporate a small amount of an amine additive (e.g., 0.1% DEA) into the co-solvent to improve peak shape.

    • Optimize the flow rate (e.g., 3 mL/min) and back pressure (e.g., 150 bar) to achieve optimal resolution (Rs > 1.5).

    • Confirm the elution order by injecting standards of the pure (R) and (S) enantiomers, if available.

  • Preparative Scale-Up:

    • Scale the analytical method to a larger diameter preparative column. The flow rate is scaled geometrically based on the column cross-sectional area. For a 21 mm ID column, the flow rate would be approximately 60-70 mL/min.

    • Dissolve the racemic mixture in the co-solvent at a high concentration (e.g., 50 mg/mL).

    • Perform stacked injections to maximize throughput.

    • Collect the separated enantiomer fractions based on UV detection.

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

    • Analyze the purity of each fraction using the developed analytical SFC method to confirm enantiomeric excess (ee%).

Expected Results: SFC Separation
ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 80% CO2 / 20% Methanol with 0.1% DEA
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Retention Time (S-enantiomer) ~4.5 min
Retention Time (R-enantiomer) ~5.8 min
Resolution (Rs) > 2.0
Enantiomeric Excess (ee%) > 99.5%

Method 2: Diastereomeric Salt Resolution

This classical resolution technique relies on the chemical reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can therefore be separated by fractional crystallization.

Causality of Method Parameters
  • Choice of Resolving Agent: The key to this method is finding a resolving agent that forms a stable, crystalline salt with one enantiomer of the target compound while the salt of the other enantiomer remains in solution. For basic amines, common resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. The selection process is often empirical and requires screening a library of potential candidates.

  • Solvent System: The choice of solvent is critical for achieving differential solubility between the two diastereomeric salts. A good solvent system will maximize the yield and purity of the desired crystallized salt. Mixtures of protic and aprotic solvents (e.g., methanol/water, ethanol/ethyl acetate) are often employed to fine-tune solubility.

Experimental Workflow: Diastereomeric Salt Resolution

Below is a diagram illustrating the logical flow of a typical diastereomeric salt resolution process.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Liberation racemate Racemic (R/S)-Amine mix Mix in Solvent (e.g., Ethanol) racemate->mix resolver (+)-Resolving Agent resolver->mix salts Diastereomeric Salts (R-Amine, +Acid) (S-Amine, +Acid) mix->salts crystallize Cool & Crystallize salts->crystallize filter Filter crystallize->filter solid Solid: Less Soluble Salt (e.g., S-Amine, +Acid) filter->solid Solid Phase filtrate Filtrate: More Soluble Salt (e.g., R-Amine, +Acid) filter->filtrate Liquid Phase liberate_S Liberate with Base (e.g., NaOH) solid->liberate_S liberate_R Liberate with Base (e.g., NaOH) filtrate->liberate_R pure_S Pure (S)-Amine liberate_S->pure_S pure_R Pure (R)-Amine liberate_R->pure_R

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution with L-Tartaric Acid

Objective: To separate the enantiomers of tert-butyl N-(3-amino-2-fluoropropyl)carbamate using L-tartaric acid as the resolving agent.

Materials:

  • Racemic tert-butyl N-(3-amino-2-fluoropropyl)carbamate

  • L-(+)-Tartaric acid

  • Methanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Protocol Steps:

  • Salt Formation:

    • Dissolve 10.0 g of the racemic amine in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of L-tartaric acid in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C for several hours to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the crystals under vacuum. This solid is the diastereomeric salt of one of the enantiomers.

    • The other diastereomer remains enriched in the methanol filtrate.

  • Liberation of the Free Amine:

    • Suspend the collected crystalline salt in a mixture of water and DCM.

    • Adjust the pH of the aqueous layer to >10 by adding 1 M NaOH solution, which will neutralize the tartaric acid and liberate the free amine.

    • Separate the organic (DCM) layer, which now contains the free enantiomerically enriched amine.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified enantiomer.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee%) of the product using the analytical SFC method described previously.

    • If the desired purity is not achieved, a recrystallization of the diastereomeric salt may be necessary before the liberation step.

Conclusion and Recommendations

The choice between chiral SFC and diastereomeric salt resolution for the separation of (R)- and (S)-tert-butyl N-(3-amino-2-fluoropropyl)carbamate is dictated by the specific project requirements.

  • For early-stage discovery and rapid small-scale synthesis (<1 kg), chiral SFC is the superior method. Its speed, high resolution, and ease of development allow for the rapid generation of high-purity enantiomers for biological testing.

  • For late-stage process development and large-scale manufacturing (>10 kg), diastereomeric salt resolution remains a highly viable and cost-effective strategy. While the initial development can be more resource-intensive, the low cost of resolving agents and the use of standard chemical plant equipment make it exceptionally scalable.

Ultimately, a hybrid approach is often employed. SFC is used to generate initial pure enantiomeric standards and to serve as the primary analytical tool for monitoring the progress and purity of the classical resolution as it is developed and scaled up. This synergistic approach leverages the strengths of both modern and classical techniques to ensure a robust and efficient path to enantiomerically pure pharmaceutical building blocks.

References

  • Note: As of the last search, specific publications detailing the chiral separation of this exact molecule were not publicly available. The protocols and data presented are based on established principles and best practices for the separation of structurally similar N-Boc protected fluorinated amines and serve as an expert-guided framework. The following references provide authoritative background on the techniques discussed.
  • Chiral Separations by Chromatography. Title: Chiral Separations by Chromatography | Wiley. Source: Wiley Online Library. URL: [Link]

  • Supercritical Fluid Chromatography for the Preparative-Scale Resolution of Enantiomers. Title: Supercritical Fluid Chromatography for the Preparative-Scale Resolution of Enantiomers. Source: American Chemical Society. URL: [Link]

  • Chemical and Biocatalytic Methods for the Preparation of Enantiomerically Pure Fluorinated Compounds. Title: Chemical and Biocatalytic Methods for the Preparation of Enantiomerically Pure Fluorinated Compounds. Source: Chemical Reviews. URL: [Link]

  • Classical Resolution of Racemates. Title: Classical Resolution of Racemates. Source: Wikipedia. URL: [Link]

Comparative

pKa difference between 3-aminopropylcarbamate and 2-fluoro analog

Title: Comparative Guide: pKa Modulation of 3-Aminopropylcarbamate via -Fluorination 1. Introduction: The Strategic Role of Basicity in Drug Design As a Senior Application Scientist specializing in physicochemical charac...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: pKa Modulation of 3-Aminopropylcarbamate via


-Fluorination

1. Introduction: The Strategic Role of Basicity in Drug Design As a Senior Application Scientist specializing in physicochemical characterization, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of primary amine pharmacophores. The acid dissociation constant (pKa) of an amine dictates its ionization state at physiological pH (7.4), which serves as the master switch for membrane permeability, aqueous solubility, and target-receptor salt-bridge interactions.

This guide provides an objective, data-driven comparison between the standard 3-aminopropylcarbamate and its bioisosteric 2-fluoro analog (3-amino-2-fluoropropylcarbamate) . By examining the mechanistic causality behind their pKa differences and providing a field-proven, self-validating experimental protocol, this guide equips drug development professionals with the tools to rationally modulate basicity.

2. Structural & Electronic Causality: The


-Fluorine Effect 
To understand the performance difference between these two molecules, we must examine the electronic environment of the primary amine.
  • The Baseline (3-Aminopropylcarbamate): In the unfluorinated parent molecule, the primary amine is separated from the electron-withdrawing carbamate group by a three-carbon alkyl chain. Unsubstituted aliphatic amines, such as propylamine, typically exhibit a pKa of ~10.7[1]. The distal carbamate exerts a mild electron-withdrawing effect, bringing the pKa of 3-aminopropylcarbamate to approximately 9.8. At physiological pH (7.4), this amine is >99% protonated. While this high degree of ionization ensures excellent aqueous solubility, it severely restricts passive diffusion across lipid bilayers.

  • The Fluorinated Analog (3-Amino-2-fluoropropylcarbamate): The substitution of a hydrogen atom with a fluorine atom at the C2 position (

    
     to the amine) represents a classic bioisosteric intervention. Fluorine, being the most electronegative element, exerts a profound electron-withdrawing inductive effect (-I effect) through the 
    
    
    
    -bond framework[2]. This -I effect withdraws electron density away from the nitrogen, thermodynamically destabilizing the positively charged conjugate acid (ammonium ion). Consequently, the energy barrier for deprotonation is reduced.
    
    
    -fluorination predictably depresses the amine's pKa by 1.5 to 1.8 log units, yielding a pKa of approximately 8.1.

3. Quantitative Data Comparison The following table summarizes the physicochemical impact of


-fluorination. The shift in pKa fundamentally alters the ratio of ionized to unionized (free base) species at pH 7.4, directly correlating to passive permeability.
Parameter3-Aminopropylcarbamate3-Amino-2-fluoropropylcarbamateCausality / Impact
Estimated pKa ~ 9.8~ 8.1Strong -I effect of

-fluorine destabilizes the conjugate acid.
% Ionized at pH 7.4 > 99.6%~ 83.4%Calculated via Henderson-Hasselbalch equation.
% Free Base at pH 7.4 < 0.4%~ 16.6%Exponential increase in neutral species available for diffusion.
Passive Permeability LowHighHigher free base fraction exponentially increases lipid bilayer transit.
Aqueous Solubility Very HighModerate to HighSlight reduction due to lower ionization, but generally sufficient for dosing.

4. Visualizing the Logical Relationship and Workflow The diagram below maps the structural modification to its physicochemical consequence, flowing directly into the empirical validation workflow required to prove the pKa shift.

G N1 3-Aminopropylcarbamate pKa ~ 9.8 (Highly Ionized at pH 7.4) N2 β-Fluorination (C2 Position) Strong -I Inductive Effect N1->N2 Structural Modification N3 3-Amino-2-fluoropropylcarbamate pKa ~ 8.1 (Increased Free Base at pH 7.4) N2->N3 Destabilizes Conjugate Acid N4 Potentiometric Titration Workflow N3->N4 Empirical Validation N5 1. Standardize 0.1M HCl/NaOH N4->N5 N6 2. Prepare 1mM Analyte in 0.15M KCl N5->N6 N7 3. Titrate under N2 atmosphere N6->N7 N8 4. Calculate pKa via Henderson-Hasselbalch N7->N8

Logical flow of β-fluorination on basicity and the potentiometric validation workflow.

5. Self-Validating Experimental Protocol: Potentiometric pKa Determination Theoretical predictions of inductive effects must be empirically validated. As an application scientist, I mandate the use of a rigorous, self-validating potentiometric titration system. This specific protocol eliminates dissolved CO₂ interference and normalizes activity coefficients, ensuring the measured thermodynamic pKa is highly accurate and reproducible.

Step 1: System Calibration and Standardization

  • Action: Calibrate the glass pH electrode using NIST-traceable buffer solutions (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C. Standardize the titrants (0.1 M HCl and 0.1 M NaOH) against primary standards.

  • Causality: Temperature and ionic strength directly alter the activity coefficients of ions in solution. A self-validating system establishes baseline accuracy before any analyte is introduced.

Step 2: Analyte Preparation in Background Electrolyte

  • Action: Dissolve exactly 1.0 mmol of the target compound (3-aminopropylcarbamate or 3-amino-2-fluoropropylcarbamate) in 50 mL of a 0.15 M KCl aqueous solution.

  • Causality: The 0.15 M KCl background electrolyte mimics physiological ionic strength. It swamps the solution with spectator ions, maintaining a constant activity coefficient throughout the titration. Without this, the ionic strength would drift as titrant is added, skewing the pKa calculation.

Step 3: Inert Atmosphere Titration

  • Action: Submerge the calibrated pH electrode and an overhead stirrer into the analyte solution. Continuously sparge the solution with high-purity Nitrogen (N₂) or Argon gas for 15 minutes prior to and during the entire titration.

  • Causality: Primary amines readily react with atmospheric CO₂ to form carbamic acids, which artificially lowers the pH and consumes the free amine. An inert atmosphere is a non-negotiable requirement to prevent this side reaction.

Step 4: Bidirectional Titration and Self-Validation

  • Action:

    • Titrate the solution with 0.1 M HCl to pH ~3.0 to ensure the amine is fully protonated.

    • Perform the forward titration using 0.1 M NaOH in automated 0.05 mL increments up to pH ~11.0.

    • Reverse the titration using 0.1 M HCl back down to pH 3.0.

  • Causality: The hysteresis (overlap) between the forward (base) and reverse (acid) titration curves serves as the internal validation mechanism. If the calculated pKa values derived from both curves differ by >0.05 units, the system has either not reached thermodynamic equilibrium between additions, or the analyte is degrading at pH extremes. Perfect overlap validates the integrity of the measurement.

6. Conclusion The targeted introduction of a fluorine atom at the


-position of 3-aminopropylcarbamate is a highly effective rational design strategy. By leveraging the inductive electron-withdrawing effect, researchers can predictably depress the amine's pKa by approximately 1.7 units. This shift fundamentally alters the ionization equilibrium at physiological pH, drastically improving membrane permeability and oral bioavailability without significantly altering the steric footprint of the pharmacophore.

References

  • Title: Propylamine | C3H9N | CID 7852 - PubChem - NIH Source: nih.gov URL:

  • Title: Construction of a Chiral β-Fluoroamine by Asymmetric Mannich Reaction of 2-Fluoroindanone with Pyrazolinone Ketimines Source: researchgate.net URL:

  • Title: Bis(3-aminopropyl)amine - ChemBK Source: chembk.com URL:

Validation

1H NMR interpretation of tert-butyl N-(3-amino-2-fluoropropyl)carbamate spectrum

Comparative ¹H NMR Analysis Guide: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate vs. Non-Fluorinated Analogues Executive Summary The introduction of a fluorine atom into aliphatic drug scaffolds is a highly effective st...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative ¹H NMR Analysis Guide: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate vs. Non-Fluorinated Analogues

Executive Summary

The introduction of a fluorine atom into aliphatic drug scaffolds is a highly effective strategy in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity. However, this single atomic substitution profoundly complicates structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective, side-by-side comparison of the ¹H NMR spectral profiles of tert-butyl N-(3-amino-2-fluoropropyl)carbamate against its non-fluorinated counterpart, tert-butyl N-(3-aminopropyl)carbamate (Boc-1,3-propanediamine). By detailing the causality behind spin-spin coupling networks and providing self-validating experimental protocols, this guide empowers analytical scientists to confidently deconvolute complex fluorinated spectra.

The Causality of Spectral Complexity: Why Fluorine Changes Everything

When transitioning from a standard aliphatic chain to a mono-fluorinated analog, the ¹H NMR spectrum transforms from a series of predictable, first-order multiplets into a highly complex, second-order spin system. As an Application Scientist, it is critical to understand the three mechanistic drivers behind this phenomenon:

  • Inductive Deshielding: Fluorine is the most electronegative element. Through the inductive effect (

    
    -bond electron withdrawal), it heavily deshields the geminal proton at the C2 position, shifting its resonance downfield by approximately 3.0 ppm compared to the non-fluorinated analog. The vicinal protons at C1 and C3 experience a lesser, but still significant, deshielding effect.
    
  • Heteronuclear Spin-Spin Coupling (¹H-¹⁹F): The ¹⁹F nucleus has a spin of

    
     and 100% natural abundance. It couples strongly with nearby protons, transmitting magnetic spin state information through the chemical bonds. The geminal coupling constant (
    
    
    
    ) is exceptionally large (typically 45–50 Hz), while the vicinal coupling (
    
    
    ) ranges from 15–25 Hz[1].
  • Diastereotopicity (The Chiral Center Effect): The addition of a single fluorine atom at C2 breaks the molecule's symmetry, generating a stereocenter. Consequently, the two protons on the C1 methylene group (and the C3 methylene group) are no longer chemically or magnetically equivalent. They become diastereotopic. Because they reside in different magnetic environments, they couple with each other (geminal proton-proton coupling,

    
     to 
    
    
    
    Hz), turning a simple triplet or quartet into an intricate ABX spin system[2].

Coupling_Network F 19F (C2) H2 1H (C2) F->H2 2J_HF (~47 Hz) H1a 1H_a (C1) F->H1a 3J_HF (~20 Hz) H1b 1H_b (C1) F->H1b 3J_HF (~20 Hz) H3a 1H_a (C3) F->H3a 3J_HF (~20 Hz) H3b 1H_b (C3) F->H3b 3J_HF (~20 Hz) H2->H1a 3J_HH H2->H1b 3J_HH H2->H3a 3J_HH H2->H3b 3J_HH H1a->H1b 2J_HH H3a->H3b 2J_HH

Spin-spin coupling network demonstrating 1H-19F and diastereotopic 1H-1H interactions.

Quantitative Spectral Comparison

The table below objectively compares the ¹H NMR performance and signal resolution of the standard non-fluorinated building block against the fluorinated target compound.

Structural PositionNon-Fluorinated Analog (Boc-1,3-propanediamine)Fluorinated Target (tert-butyl N-(3-amino-2-fluoropropyl)carbamate)
Boc -CH₃ 1.44 ppm (s, 9H)1.44 ppm (s, 9H)
C2 -CH(F)- 1.62 ppm (quintet, 2H,

Hz)
4.75 ppm (dtt or dm, 1H,

Hz,

Hz)
C1 -CH₂- (Next to Boc-NH) 3.20 ppm (q, 2H,

Hz)
3.25 – 3.45 ppm (m, 2H, diastereotopic,

Hz,

Hz)
C3 -CH₂- (Next to NH₂) 2.75 ppm (t, 2H,

Hz)
2.80 – 3.05 ppm (m, 2H, diastereotopic,

Hz,

Hz)
Boc -NH- 4.80 ppm (br s, 1H)4.95 ppm (br s, 1H)
-NH₂ 1.30 ppm (br s, 2H)1.45 ppm (br s, 2H)

Note: The C1 and C3 methylene protons in the fluorinated compound appear as complex, overlapping multiplets rather than clean triplets/quartets due to the combination of diastereotopicity and heteronuclear ¹⁹F coupling.

Self-Validating Experimental Protocols

To ensure trustworthiness in spectral interpretation, researchers must utilize a self-validating workflow. A common pitfall in drug development is misinterpreting the complex multiplets of a pure fluorinated compound as a mixture of impurities.

By running a Broadband ¹⁹F-Decoupled ¹H NMR (


)  experiment alongside the standard ¹H NMR, the system self-validates: if the complex multiplets collapse into simpler, recognizable diastereotopic ABX patterns upon ¹⁹F irradiation, the analyst can definitively prove the complexity is inherent to the fluorine atom, not a chemical impurity[3].
Step-by-Step Methodology: High-Resolution ¹H and NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of tert-butyl N-(3-amino-2-fluoropropyl)carbamate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a dual ¹H/¹⁹F tunable probe. Perform rigorous 3D gradient shimming to ensure a linewidth at half-height of

    
     Hz for the TMS peak.
    
  • Standard ¹H Acquisition:

    • Pulse sequence: Standard 1D proton (zg30).

    • Spectral width: 12 ppm.

    • Number of scans (NS): 16 to 32.

    • Data points (TD): 64K (Crucial for resolving fine

      
       couplings hidden within the 
      
      
      
      doublets).
  • ¹⁹F-Decoupled ¹H Acquisition (Self-Validation Step):

    • Pulse sequence: ¹H with ¹⁹F inverse gated decoupling (e.g., zgig or equivalent PSYCHE decoupling sequences)[3].

    • Set the ¹⁹F transmitter offset (O2) to approximately -190 ppm (the expected resonance frequency for a secondary aliphatic alkyl fluoride).

    • Acquire 16 scans.

  • Data Processing & Overlay: Apply a mild exponential window function (LB = 0.3 Hz), Fourier transform, and phase correct. Overlay the standard ¹H spectrum with the

    
     spectrum. The C2 proton will collapse from a massive doublet of multiplets (
    
    
    
    Hz) into a simplified multiplet dictated purely by proton-proton couplings.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal standard) B 1H NMR Acquisition (Standard Pulse Sequence) A->B C 1H{19F} Decoupled NMR (Isolate 1H-1H Couplings) B->C If multiplets are complex D Spectral Processing (Fourier Transform, Phase Correction) B->D C->D E Multiplet Deconvolution (Extract J_HF and J_HH) D->E

Workflow for acquiring and deconvoluting complex fluorinated 1H NMR spectra.

Conclusion

Substituting a standard aliphatic chain with a 2-fluoro analog like tert-butyl N-(3-amino-2-fluoropropyl)carbamate introduces profound analytical challenges. The combination of strong inductive deshielding, large heteronuclear ¹H-¹⁹F J-couplings, and the induction of diastereotopicity at adjacent methylenes creates a highly complex ¹H NMR profile. By utilizing comparative decoupling techniques (


), researchers can establish a self-validating analytical workflow, ensuring accurate structural elucidation and preventing costly misinterpretations during the drug development pipeline.

References

  • [3] University of Ottawa NMR Facility. "PSYCHE to Evaluate 1H-19F Coupling Constants". University of Ottawa NMR Facility Blog, Jan 2017. Available at:[Link]

  • [2] RSC Advances. "19F-centred NMR analysis of mono-fluorinated compounds". Royal Society of Chemistry, 2022. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-butyl N-(3-amino-2-fluoropropyl)carbamate proper disposal procedures

Executive Summary: Immediate Action Plan tert-butyl N-(3-amino-2-fluoropropyl)carbamate is a fluorinated, Boc-protected diamine intermediate.[1] For disposal purposes, it must be classified as Halogenated Organic Waste ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

tert-butyl N-(3-amino-2-fluoropropyl)carbamate is a fluorinated, Boc-protected diamine intermediate.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]

  • Primary Hazard: Skin/Eye Corrosive (due to free primary amine) and Fluorine content (requires specific incineration scrubbing).[1]

  • Critical Restriction: DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) or acids (e.g., HCl, TFA).[1] Mixing with acids will degrade the Boc group, releasing isobutylene gas and potentially pressurizing waste containers.[1]

  • Disposal Stream: Segregate into Halogenated Organic Waste containers.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the chemical's specific risks to ensure the safety of both the lab personnel and the downstream waste management team.[1]

PropertySpecificationOperational Implication
Functional Groups Primary Amine (-NH₂), Alkyl Fluoride (-F), Carbamate (Boc)Amine: Basic/Corrosive.[1] Fluoride: Requires halogen-specific incineration.[1] Boc: Acid-sensitive.[1]
Reactivity Acid-LabileContact with strong acids (TFA, HCl) releases gas (isobutylene/CO₂).[1] Risk of container explosion.
Physical State Viscous Oil or Low-Melting SolidMay adhere to glass; requires solvent rinsing for complete transfer.[1]
EPA Waste Code Not P/U Listed; Likely D002 (Corrosive)Must be treated as hazardous chemical waste.[1]

Expert Insight: The presence of the fluorine atom is the deciding factor for disposal.[1] Standard incinerators cannot handle high volumes of fluorinated compounds without scrubbers to capture Hydrogen Fluoride (HF) gas. Mislabeling this as "Non-Halogenated" can damage facility infrastructure.[1]

Waste Stream Segregation Logic

Proper segregation is the single most effective safety control in chemical disposal.[1] Use the decision matrix below to determine the correct waste stream.

WasteSegregation Start Waste Generation: tert-butyl N-(3-amino-2-fluoropropyl)carbamate CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste (Contaminated gloves, weigh boats, pure solid) CheckState->Solid Liquid Liquid Waste (Mother liquor, reaction mixture) CheckState->Liquid Bin_Solid Solid Hazardous Waste Bin (Label: Halogenated Organic Solid) Solid->Bin_Solid Double Bag CheckSolvent Is it dissolved in solvent? Liquid->CheckSolvent HaloSolvent Halogenated Solvent? (DCM, Chloroform) CheckSolvent->HaloSolvent Yes NonHaloSolvent Non-Halogenated Solvent? (MeOH, EtOAc, DMF) CheckSolvent->NonHaloSolvent Yes Bin_Halo Halogenated Organic Waste Carboy (Red Tag) HaloSolvent->Bin_Halo Action_Mix CRITICAL: Add to Halogenated Stream (Even if solvent is non-halogenated, the solute makes the mix halogenated) NonHaloSolvent->Action_Mix Bin_NonHalo Non-Halogenated Waste Carboy Action_Mix->Bin_Halo

Figure 1: Waste Segregation Decision Matrix. Note that the presence of the fluorinated solute overrides the solvent classification, forcing the mixture into the Halogenated stream.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • PPE: Nitrile gloves (double-gloved recommended due to corrosivity), safety goggles, and lab coat.[1]

  • Ventilation: All transfers must occur inside a certified chemical fume hood.[1]

Phase 2: Container Selection
  • Liquids: Use a High-Density Polyethylene (HDPE) or Glass carboy.[1]

    • Why? HDPE is resistant to basic amines and fluorides.[1] Avoid metal containers which may corrode.[1]

  • Solids: Use a wide-mouth HDPE jar or double-bag in chemically resistant polyethylene bags.

Phase 3: Transfer & Quenching (If Reactive)[1]
  • Standard Disposal: If the compound is pure or in a neutral solvent, pour directly into the Halogenated Waste container.[1]

  • Acidic Mixtures: If the waste contains acids (e.g., from a deprotection step), you must neutralize it before sealing the container.[1]

    • Slowly add a base (e.g., Sodium Bicarbonate solution) to the waste in a beaker.[1]

    • Wait for bubbling (CO₂ evolution) to cease.[1]

    • Check pH (aim for pH 6-9).[1]

    • Transfer to the waste carboy.

    • Risk:[1][2] Sealing acidic Boc-waste can lead to pressure buildup from slow isobutylene release.[1]

Phase 4: Labeling

Every container must have a hazardous waste tag completed before waste is added.[1]

  • Chemical Name: Write out the full name: "tert-butyl N-(3-amino-2-fluoropropyl)carbamate". Do not use abbreviations or structures.

  • Constituents: List all solvents (e.g., "Dichloromethane 90%, Compound 10%").

  • Hazard Checkbox: Check "Corrosive", "Toxic", and "Halogenated".[1]

Emergency Spill Response

If a spill occurs outside the fume hood, follow this immediate containment protocol.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Neutralize 4. ABSORB Use Chemizorb® or Vermiculite Contain->Neutralize Collect 5. COLLECT Scoop into bag Label as Haz Waste Neutralize->Collect Clean 6. DECONTAMINATE Wash surface with soap & water Collect->Clean

Figure 2: Spill Response Workflow.[1] Speed and containment are critical to prevent amine vapors from spreading.[1]

Regulatory Compliance & References

Compliance is governed by the Resource Conservation and Recovery Act (RCRA) and local EHS regulations.

  • RCRA Code: While not specifically P- or U-listed, this waste is regulated under 40 CFR 261.31 (F-listed if spent halogenated solvents are used) or as Characteristic Waste (Corrosivity D002).[1]

  • Halogenated Organic Compounds (HOCs): EPA requires specific treatment standards for HOCs (incineration at high efficiency).[1]

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Link

  • Fisher Scientific. Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate (Analog).[1]Link(Cited for hazard analogy of Boc-diamines).[1]

  • Sigma-Aldrich. Technical Bulletin: Handling of Fluorinated Compounds.[1]Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.